5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine
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Overview
Description
5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine is a heterocyclic compound characterized by a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylacetylene with sulfur sources in the presence of catalysts to form the desired dithiine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can disrupt biological pathways, leading to various effects such as antimicrobial activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiane: Another sulfur-containing heterocycle with similar reactivity.
2,3-Dihydro-1,4-dithiine: A closely related compound with slight structural differences.
5,6-Dimethyl-2,3-dihydro-1,4-dithiine: A derivative with additional methyl groups.
Uniqueness
5-Methyl-6-phenyl-2,3-dihydro-1,4-dithiine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
35756-13-9 |
---|---|
Molecular Formula |
C11H12S2 |
Molecular Weight |
208.3 g/mol |
IUPAC Name |
5-methyl-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C11H12S2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI Key |
UCDVALHLVMJMKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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